N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine
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Overview
Description
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring, a piperidine ring, and a tetrahydrocinnoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydrocinnoline moiety, followed by the formation of the piperidine ring, and finally the attachment of the pyrimidine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine is a complex organic compound with potential biological activities attributed to its unique structural features. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring and a tetrahydrocinnoline moiety linked through a piperidine structure. The molecular formula is C16H24N4, and it has a molecular weight of approximately 284.39 g/mol. The presence of these functional groups may contribute to its biological reactivity and activity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. While detailed mechanisms remain largely unexplored, preliminary data suggest that the compound may modulate pathways involved in cell signaling and metabolism.
Case Studies and Research Findings
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Antimicrobial Activity :
- Compounds featuring piperidine and pyrimidine structures have demonstrated significant antimicrobial properties. For example, thiazole derivatives with similar moieties showed promising results against various microbial strains, indicating that this compound may also possess antimicrobial effects .
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Inhibition of Enzymatic Activity :
- Analogous compounds have been tested for their ability to inhibit enzymes involved in purine biosynthesis. For instance, related pyrimidine derivatives inhibited glycinamide ribonucleotide transformylase (GAR-TFase) with an IC50 of 20 nM . This suggests that this compound might similarly affect enzyme activity.
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Cytotoxicity Studies :
- Preliminary investigations into the cytotoxic effects of related compounds on cancer cell lines have shown varying degrees of effectiveness. For example, some tetrahydrocinnoline derivatives exhibited significant cytotoxicity against P388 leukemia cells . Further studies are necessary to evaluate the specific cytotoxic potential of this compound.
Summary of Biological Activities
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Tetrahydrocinnoline + Piperidine + Pyrimidine | Potential antitumor and antimicrobial |
Thiazole Derivatives | Thiazole + Piperidine | Antimicrobial activity |
Pyrimidine Derivatives | Pyrimidine + Various substituents | Enzyme inhibition in purine biosynthesis |
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6/c1-2-5-15-13(4-1)12-16(22-21-15)23-10-6-14(7-11-23)20-17-18-8-3-9-19-17/h3,8-9,12,14H,1-2,4-7,10-11H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNZWDGQMINCAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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